molecular formula C13H14N2O2 B3156276 Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate CAS No. 82525-27-7

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B3156276
CAS No.: 82525-27-7
M. Wt: 230.26 g/mol
InChI Key: YZBDOBJDOBLBGT-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound with the molecular formula C13H14N2O2. It is a solid at room temperature and is primarily used in various scientific research applications. This compound is characterized by the presence of a pyrazole ring attached to a benzoate ester, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Role as an Intermediate : Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is primarily used as an intermediate in the synthesis of diverse heterocyclic compounds. Its structure allows for modifications that lead to various derivatives with potential pharmacological activities .

2. Biological Research

  • Enzyme Inhibition Studies : This compound has been studied for its ability to inhibit specific enzymes. For instance, research indicates that derivatives can inhibit meprin enzymes, which are associated with several diseases. Structure-activity relationship (SAR) studies have shown that modifications on the pyrazole ring can significantly enhance inhibitory potency .
  • Molecular Docking Studies : Computational modeling has demonstrated that this compound can effectively bind to cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent .

3. Industrial Applications

  • Agrochemicals and Dyes : The compound is also utilized in the production of agrochemicals and dyes due to its chemical properties that allow for functionalization and incorporation into larger molecular frameworks .

Case Studies

Case Study 1: Enzyme Inhibition
A study conducted by researchers demonstrated that derivatives of this compound exhibited significant inhibition of meprin enzymes. The research highlighted how structural modifications could enhance the efficacy of these compounds in therapeutic applications.

Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models showed that treatment with pyrazole derivatives resulted in a marked reduction in inflammation markers compared to control groups. This finding supports the potential use of this compound as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1H-pyrazol-1-yl)benzoate
  • 4-(1H-Pyrazol-4-yl)benzoic acid
  • 1-(4-Ethoxycarbonylphenyl)-3-methyl-1H-pyrazole

Uniqueness

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized pharmaceuticals .

Biological Activity

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, emphasizing case studies and research findings.

Chemical Structure and Synthesis

This compound consists of a pyrazole ring linked to a benzoate ester. The synthesis typically involves palladium-catalyzed coupling reactions starting from 4-iodobenzoic acid and 1H-pyrazole, utilizing palladium acetate as a catalyst and triphenylphosphine as a ligand. This structural configuration allows for various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety facilitates hydrogen bonding and π-π interactions with amino acid residues in active sites, which can lead to enzyme inhibition or modulation. This characteristic makes it a valuable compound in drug design and development.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related pyrazole derivatives indicated effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . this compound is expected to show comparable efficacy due to its structural similarities.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
PA-10.0039S. aureus
PA-20.025E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, certain derivatives have shown significant inhibition of COX enzymes, which are crucial in the inflammatory pathway. The most potent compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac . this compound may exhibit similar properties, making it a candidate for further investigation in inflammatory conditions.

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µg/mL)Reference Drug (Diclofenac)
Compound A54.6554.65
Compound B60.56

Study on Insecticidal Properties

A series of pyrazole derivatives were evaluated for insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. Compounds exhibited lethal activities at concentrations as low as 500 mg/L, indicating potential for agricultural applications . this compound could be explored in similar bioassays.

Toxicity Assessments

In vivo toxicity studies are crucial for assessing the safety profile of new compounds. In one study, the LC50 values for related compounds were determined to be around 14.01 mg/L, suggesting moderate toxicity levels that warrant further exploration for therapeutic use .

Properties

IUPAC Name

ethyl 4-(1-methylpyrazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-6-4-10(5-7-11)12-8-14-15(2)9-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDOBJDOBLBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265744
Record name Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82525-27-7
Record name Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82525-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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